

# Comparison of SARS-CoV-2-IN-55 efficacy with remdesivir

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-55	
Cat. No.:	B12389868	Get Quote

An in-depth comparison of the efficacy and mechanisms of two distinct antiviral agents against SARS-CoV-2 is presented for the scientific community. This guide contrasts **SARS-CoV-2-IN-55**, a novel viral entry inhibitor, with the well-established RNA polymerase inhibitor, remdesivir. The data herein is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and therapeutic strategies.

## **Efficacy and Cytotoxicity Data**

The following table summarizes the in vitro efficacy and cytotoxicity of **SARS-CoV-2-IN-55** and remdesivir against SARS-CoV-2. The data highlights the different potencies and cell-line dependencies of the two compounds.



Compoun d	Virus Strain/As say	Cell Line	IC50 / EC50 (μΜ)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e
SARS- CoV-2-IN- 55 (compound 65)	VSV-S Pseudopart icles	Vero E6	0.3	>100	>333	[1]
SARS- CoV-2 (D614G)	Vero E6- TMPRSS2	0.28	>100	>357	[1]	
SARS- CoV-2 (D614G)	A549- ACE2	15.8	>100	>6.3	[1]	-
VSV-S Omicron BA.1	Vero E6- TMPRSS2	6.24	>100	>16	[1]	_
Remdesivir	SARS- CoV-2	Vero E6	0.77	>100	>129.87	_
SARS- CoV-2	Vero E6	6.6	>100	>15	[2]	
SARS- CoV-2	Calu-3	0.28	Not Reported	Not Reported		
SARS- CoV-2	Primary Human Airway Epithelial Cultures	0.01	Not Reported	Not Reported		

## **Experimental Protocols**



Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

## SARS-CoV-2-IN-55 (compound 65) - Antiviral Activity Assay

- 1. Cell Lines and Culture:
- Vero E6 and Vero E6-TMPRSS2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- A549-ACE2 cells were cultured in the same medium supplemented with 1  $\mu$ g/mL puromycin to maintain ACE2 expression.
- 2. VSV-S Pseudoparticle Entry Assay:
- Vesicular stomatitis virus (VSV) pseudoparticles expressing the SARS-CoV-2 Spike (S) protein and carrying a luciferase reporter gene were used.
- Vero E6 cells were seeded in 96-well plates.
- The following day, cells were pre-incubated with serial dilutions of SARS-CoV-2-IN-55 for 1 hour at 37 °C.
- VSV-S pseudoparticles were then added and incubated for another 24 hours.
- Luciferase activity was measured as a proxy for viral entry. The IC50 value was calculated as
  the compound concentration that resulted in a 50% reduction in luciferase activity compared
  to untreated controls.
- 3. Genuine SARS-CoV-2 Infection Assay:
- Vero E6-TMPRSS2 or A549-ACE2 cells were seeded in 96-well plates.
- A clinical isolate of SARS-CoV-2 (D614G variant) was pre-incubated with various concentrations of SARS-CoV-2-IN-55 for 1 hour at 37 °C.



- The cell monolayers were then infected with the virus-compound mixture.
- After 24 hours, the supernatant was collected, and viral replication was quantified by determining the tissue culture infectious dose 50 (TCID50). The EC50 was defined as the concentration that inhibited virus production by 50%.
- 4. Cytotoxicity Assay:
- Cell viability was assessed in parallel with the antiviral assays using a CellTiter-Glo Luminescent Cell Viability Assay.
- The CC50 value was determined as the compound concentration that reduced cell viability by 50%.

## **Remdesivir - Antiviral Activity Assay**

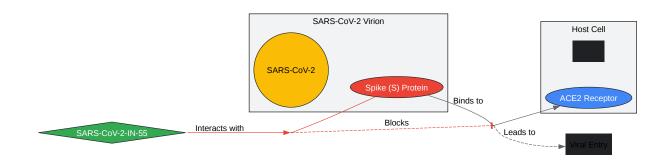
- 1. Cell Lines and Culture:
- Vero E6 cells were cultured in DMEM with 10% FBS, penicillin, and streptomycin.
- 2. Plaque Reduction Assay:
- Confluent Vero E6 cell monolayers in 6-well plates were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing 1.2% agarose and serial dilutions of remdesivir.
- The plates were incubated for 3 days at 37 °C.
- Cells were then fixed with 10% formaldehyde and stained with 0.5% crystal violet to visualize plaques.
- The EC50 value was calculated as the concentration of remdesivir that reduced the number of plaques by 50% compared to the virus control wells.
- 3. Yield Reduction Assay:



- Vero E6 cells were infected with SARS-CoV-2 in the presence of varying concentrations of remdesivir.
- After a defined incubation period (e.g., 48 hours), the cell culture supernatant was collected.
- The amount of infectious virus in the supernatant was quantified by TCID50 assay on fresh Vero E6 cells.
- The EC50 was determined as the concentration that reduced the viral yield by 50%.
- 4. Cytotoxicity Assay:
- Cytotoxicity of remdesivir in Vero E6 cells was determined using a CCK-8 assay, which
  measures cell proliferation and viability.
- The CC50 value was calculated as the drug concentration that reduced cell viability by 50%.

### **Visualizations**

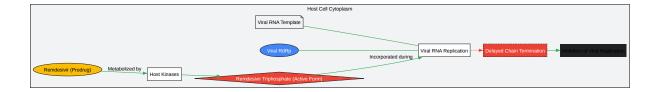
The following diagrams illustrate the mechanisms of action for **SARS-CoV-2-IN-55** and remdesivir, along with a typical experimental workflow for evaluating antiviral efficacy.



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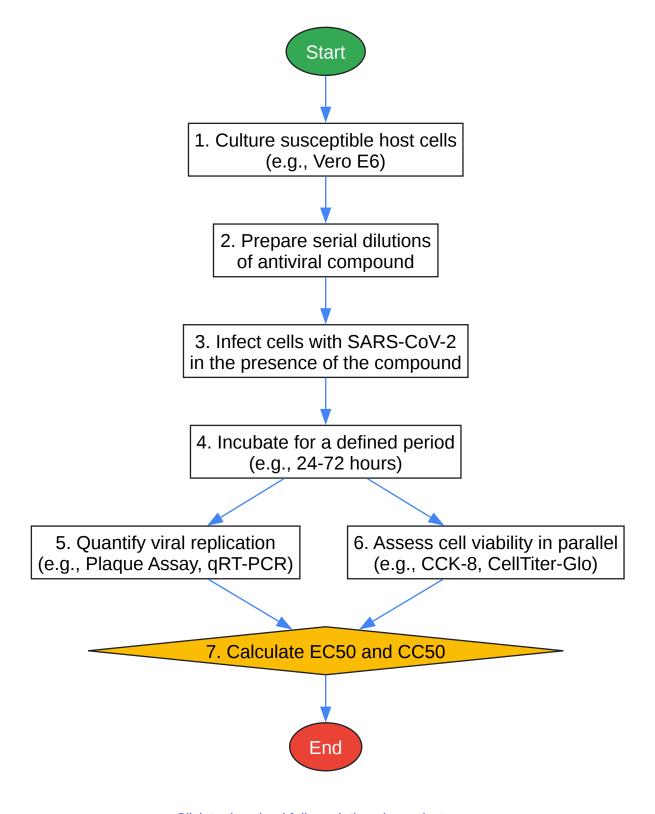
Caption: Mechanism of action for SARS-CoV-2-IN-55, a viral entry inhibitor.



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Caption: Mechanism of action for remdesivir, an RNA-dependent RNA polymerase inhibitor.





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### References

- 1. C-2 Thiophenyl Tryptophan Trimers Inhibit Cellular Entry of SARS-CoV-2 through Interaction with the Viral Spike (S) Protein PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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